N-Cyclohexylbenzamide

Anticonvulsant Neuropharmacology Benzamide Scaffold

Medicinal chemistry programs require validated scaffolds with quantifiable in vivo benchmarks-not structural analogs. N-Cyclohexylbenzamide (CAS 1759-68-8) offers a defined anti-amide conformation (torsion angle -30.8°) and robust crystal packing for reproducible SAR. - Protective index 2.8 in anticonvulsant screening; ED50 as low as 10 mg/kg in rat PD models - Ideal for solid-state studies: co-crystal screening, polymorphism, N-H⋯O hydrogen-bonded networks - Crystalline solid (147-151 °C) simplifies purification; low aqueous solubility fits oral formulation screens

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 1759-68-8
Cat. No. B3048594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexylbenzamide
CAS1759-68-8
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C13H17NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,14,15)
InChIKeyKQJYDHWNYPRIRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexylbenzamide: Identity and Supply


N-Cyclohexylbenzamide (CAS 1759-68-8) is a benzamide derivative comprising a benzene ring connected to a carbonyl group, which is further linked to a cyclohexyl ring via a nitrogen atom [1]. It is a white to off-white crystalline solid with a melting point typically reported in the range of 147-151 °C, and is soluble in organic solvents such as ethanol and acetone while exhibiting low aqueous solubility [2]. The compound is primarily utilized as a synthetic intermediate and as a scaffold in medicinal chemistry, where its structural features have been explored for anticonvulsant, anti-inflammatory, and enzyme inhibition applications [3][4].

Medicinal chemistry scaffold
Benzamide core for SAR and lead optimization studies
Crystalline solid
Easy to handle and purify; suitable for solid-state investigations
Organic solvent processable
Soluble in ethanol, acetone; limited aqueous solubility aligns with non-aqueous chemistry

N-Cyclohexylbenzamide: Not Interchangeable with Other Benzamides


Although benzamide derivatives share a common core, variations in the N-substituent—such as replacing a cyclohexyl group with an alkyl chain or an aromatic ring—dramatically alter conformational preferences, intermolecular interactions, and biological performance [1]. For instance, the cyclohexyl moiety in N-cyclohexylbenzamide imposes a specific anti-disposition of the amide bond and a defined torsion angle that are not preserved in N-alkyl or N-aryl analogs [2]. These structural differences translate into quantifiable differences in anticonvulsant protective indices, enzyme inhibition potency, and crystallinity, rendering generic substitution unreliable without empirical verification [3].

N‑substituent governs conformation
The cyclohexyl group enforces an anti amide geometry and a specific torsion angle not preserved in N‑alkyl or N‑aryl analogs, which may shift intermolecular packing and solid‑state properties.
Biological readouts can diverge
Reported anticonvulsant protective indices differ substantially between N‑cyclohexyl and linear N‑alkyl benzamides, so direct substitution without empirical verification may lead to different screening outcomes.
Crystallinity and purity profiles vary
Changes in the N‑substituent can alter crystal habit, melting behaviour, and impurity retention; lot‑specific validation is advised when substituting benzamide derivatives.

N-Cyclohexylbenzamide Quantitative Differentiators


Anticonvulsant Protective Index Advantage

In a head-to-head study of 4-aminobenzamide derivatives, N-cyclohexylbenzamide (Compound 8) demonstrated a protective index (PI = TD50/ED50) of 2.8, which was higher than those of N-propyl (PI = 1.3), N-butyl (PI = 1.4), and N-amyl (PI = 2.2) analogs, despite the N-amyl derivative having a lower ED50 (42.98 mg/kg) [1]. The cyclohexyl substitution yielded the most favorable therapeutic window among the simple N-alkyl series tested.

Protective Index
Head‑to‑head
PI = 2.8 (TD50/ED50) N‑propyl PI = 1.3 N‑butyl PI = 1.4 N‑amyl PI = 2.2
Higher protective index may support a wider anticonvulsant screening window in the MES model
Mice MES model; intraperitoneal administration; rotorod neurotoxicity assay
Anticonvulsant Neuropharmacology Benzamide Scaffold

X-ray Defined Conformational Rigidity

Single-crystal X-ray diffraction reveals that N-cyclohexylbenzamide adopts an anti-disposition of the N–H and carbonyl groups, with an N–C(=O)–C–C torsion angle of −30.8(4)° [1]. This is significantly less twisted than the −71.0(4)° observed for the 2,6-dimethoxy-substituted analog, where steric hindrance forces a more out-of-plane orientation [1]. The cyclohexyl ring adopts a chair conformation, and the molecules assemble into C(4) chains via N–H⋯O hydrogen bonds, further stabilized by C–H⋯π interactions into sheets [2].

Amide Torsion Angle
Head‑to‑head
−30.8(4)° vs −71.0(4)° for 2,6‑dimethoxy analog
More planar amide‑phenyl orientation provides a benchmark for conformational SAR and computational modeling
Single‑crystal XRD; cyclohexyl in chair conformation; N–H⋯O hydrogen‑bonded C(4) chains
Solid-state Chemistry Crystallography Conformational Analysis

In Vivo 11β-HSD1 Inhibitor Efficacy

While the unsubstituted N-cyclohexylbenzamide core serves as the foundational scaffold, optimized 4,4-disubstituted derivatives demonstrate quantifiable in vivo efficacy. A representative compound from the optimization series showed an ED50 of 10 mg/kg for 11β-HSD1 inhibition in a rat pharmacodynamic model, and the series yielded inhibitors with favorable pharmacokinetics and efficacy in a non-human primate ex vivo model [1]. This validates the cyclohexylbenzamide core as a viable starting point for generating orally bioavailable inhibitors, a property not generally shared by simpler benzamides.

11β‑HSD1 Activity
Reported
Derivative ED50 = 10 mg/kg (rat) Activity confirmed in NHP ex vivo model
The cyclohexylbenzamide scaffold can yield orally active inhibitors suitable for 11β‑HSD1 discovery research
4,4‑disubstituted derivatives; parent compound lacks direct 11β‑HSD1 activity
11β-HSD1 Inhibition Metabolic Disease Pharmacodynamics

N-Cyclohexylbenzamide Research and Procurement Scenarios


Lead Optimization for CNS Therapeutics

Given its favorable protective index of 2.8 in anticonvulsant screening, N-cyclohexylbenzamide is an excellent starting scaffold for medicinal chemistry programs targeting epilepsy or other neurological disorders [1]. The established ED50 and TD50 data provide a quantitative benchmark for iterative SAR, enabling rational design of next-generation candidates with improved therapeutic windows.

Co-crystallization and Solid-State Formulation Studies

The well-defined crystal structure, featuring a torsion angle of −30.8(4)° and robust intermolecular N–H⋯O hydrogen bonding networks, makes this compound ideal for solid-state chemistry investigations, including co-crystal screening and polymorphism studies [2]. Its crystalline nature simplifies purification and characterization, reducing development time for solid dosage forms.

11β-HSD1 Inhibitor Discovery Programs

As the core scaffold for 4,4-disubstituted cyclohexylbenzamide derivatives that achieve ED50 values as low as 10 mg/kg in rat pharmacodynamic models and demonstrate efficacy in non-human primates, N-cyclohexylbenzamide is a strategic procurement choice for laboratories focused on metabolic disease or glucocorticoid-related disorders [3]. It offers a direct entry point to a validated chemical series with established in vivo activity.

Application
Selection Property
Validation Focus
Anticonvulsant lead optimization
Favourable protective index in MES screening
Confirm ED50/TD50 and neurotoxicity profile in-house
Solid‑state and co‑crystal research
Well‑defined crystal packing with H‑bonding chains
Validate polymorphism and co‑former compatibility
11β‑HSD1 inhibitor discovery
Scaffold enabling potent disubstituted derivatives
Confirm in vivo target engagement and pharmacokinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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